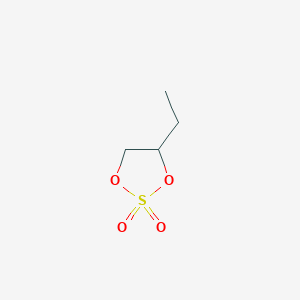

1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide

Description

Contextualization within Cyclic Sulfonate and Cyclic Sulfate (B86663) Ester Chemistry

To fully appreciate the significance of 1,3,2-Dioxathiolane (B15491259), 4-ethyl-, 2,2-dioxide, it is essential to understand its position within the broader classes of cyclic sulfonates and cyclic sulfate esters.

Cyclic sulfones and sulfates are classes of organosulfur compounds characterized by a sulfur atom incorporated into a ring system, with the sulfur atom in a high oxidation state. These compounds are known for their high reactivity, which stems from the significant ring strain and the excellent leaving group ability of the sulfonate or sulfate moiety. This inherent reactivity makes them valuable intermediates in organic synthesis, enabling a variety of chemical transformations.

Cyclic sulfate esters, such as the 1,3,2-dioxathiolane 2,2-dioxide family, are particularly noteworthy. They are often employed as versatile alkylating agents and are considered powerful tools for the stereospecific synthesis of complex molecules. Their ability to undergo ring-opening reactions with a wide range of nucleophiles allows for the introduction of diverse functional groups with well-defined stereochemistry. This has led to their use in the synthesis of pharmaceuticals, natural products, and other fine chemicals.

Research into dioxathiolanes, particularly the parent compound 1,3,2-dioxathiolane 2,2-dioxide (also known as ethylene (B1197577) sulfate), has a rich history. Initially explored for their fundamental reactivity, these compounds have seen a resurgence of interest in recent decades, largely driven by the needs of the energy storage sector. A significant milestone in dioxathiolane research has been the discovery of their utility as electrolyte additives in lithium-ion batteries. nih.gov The ability of these compounds to form a stable solid electrolyte interphase (SEI) on the anode surface has been shown to improve battery performance and longevity. nih.gov While much of the historical and recent research has centered on the unsubstituted and methyl-substituted derivatives, this foundational work has paved the way for the investigation of other analogues, including the 4-ethyl variant.

Theoretical Foundations and Unique Structural Characteristics of the 1,3,2-Dioxathiolane Ring System

The chemical behavior of 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide is intrinsically linked to its molecular structure. The five-membered dioxathiolane ring is inherently strained, a factor that significantly influences its reactivity. Theoretical and experimental studies on related cyclic sulfates have elucidated the key structural features that govern their chemical properties.

The presence of the bulky sulfonyl group and the lone pairs on the oxygen atoms influences the conformation of the ring, which is typically a twisted or envelope-like shape. The ethyl group at the 4-position introduces an additional stereocenter, leading to the possibility of diastereomers and enantiomers. This stereochemical aspect is crucial, as it can direct the approach of nucleophiles and influence the stereochemical outcome of reactions. The electron-withdrawing nature of the sulfate group polarizes the C-O bonds, rendering the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound is still in its early stages, with much of the focus being on its potential as an electrolyte additive in next-generation batteries. nih.gov The rationale behind exploring the 4-ethyl derivative lies in the potential for the ethyl group to modify the physical and electrochemical properties of the SEI layer, potentially leading to improved performance characteristics compared to the parent compound.

However, several key questions remain unanswered. Detailed studies on the synthesis, purification, and characterization of high-purity this compound are not widely available in the public domain. Furthermore, a comprehensive understanding of its electrochemical decomposition mechanism and the precise structure and properties of the resulting SEI are yet to be fully elucidated. Beyond battery applications, the potential of this compound as a chiral building block in asymmetric synthesis is an area that warrants further investigation. The influence of the ethyl group on the regioselectivity and stereoselectivity of ring-opening reactions is a topic of fundamental academic and industrial interest.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-2-4-3-7-9(5,6)8-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSIBZSEORSTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COS(=O)(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Complex Reaction Mechanisms and Transformational Chemistry of 1,3,2 Dioxathiolane, 4 Ethyl , 2,2 Dioxide

Nucleophilic and Electrophilic Reactivity Profiles of the Dioxathiolane Ring System

The high reactivity of the 1,3,2-dioxathiolane (B15491259), 4-ethyl-, 2,2-dioxide ring system is largely attributed to ring strain and the excellent leaving group ability of the sulfate (B86663) moiety. google.com This makes the carbon atoms of the ring highly susceptible to nucleophilic attack. Cyclic sulfates are generally more reactive than their epoxide counterparts, often undergoing S_N2-type reactions with inversion of configuration at the reaction center. google.com

Ring-Opening Reactions with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The reaction of 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide with nucleophiles is a cornerstone of its synthetic utility. The strained ring readily opens upon attack by a variety of nucleophilic agents, leading to the formation of functionalized sulfate esters, which can be subsequently hydrolyzed to yield substituted alcohols. google.comgoogle.com This process provides a versatile method for introducing a range of functional groups.

Amines: Primary and secondary amines are effective nucleophiles for the ring-opening of cyclic sulfates. google.com The reaction typically proceeds via an S_N2 mechanism, where the amine attacks one of the carbon atoms of the dioxathiolane ring, leading to the cleavage of a C-O bond and the formation of a sulfated amino alcohol derivative. The regioselectivity of the attack can be influenced by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon.

Alcohols: Alcohols and their corresponding alkoxides can also serve as nucleophiles to open the cyclic sulfate ring. google.com This reaction results in the formation of an ether linkage and a sulfate monoester. The resulting product can be further manipulated, for instance, through hydrolysis of the sulfate group to reveal a diol monoether.

Thiols: Thiols and their conjugate bases, thiolates, are potent nucleophiles that readily react with cyclic sulfates. google.comchemistrysteps.com Due to the high nucleophilicity of sulfur, these reactions are generally efficient. masterorganicchemistry.com The attack of a thiol or thiolate on the dioxathiolane ring results in the formation of a sulfur-carbon bond, yielding a mercaptoalkyl hydrogen sulfate. This provides a pathway to synthesize sulfur-containing compounds. chemistrysteps.com

| Nucleophile | Product Type after Ring Opening | Key Features |

|---|---|---|

| Amines (R₂NH) | Sulfated amino alcohol derivatives | S_N2 mechanism with inversion of configuration. google.com |

| Alcohols (ROH) | Ether-containing sulfate monoesters | Forms a C-O-C ether linkage. google.com |

| Thiols (RSH) | Mercaptoalkyl hydrogen sulfates | Highly efficient due to the nucleophilicity of sulfur. google.commasterorganicchemistry.com |

Acid-Catalyzed and Thermal Transformations

In addition to nucleophilic attack, the this compound ring can be opened under acidic or thermal conditions.

Acid-Catalyzed Transformations: In the presence of acid, cyclic sulfates can undergo hydrolysis. acs.orgnih.gov The reaction is initiated by the protonation of one of the oxygen atoms of the sulfate group, which enhances the electrophilicity of the ring carbons. Subsequent attack by water leads to ring opening and the formation of a diol and sulfuric acid. The rate of hydrolysis can be influenced by the substitution pattern on the ring. acs.org

Thermal Transformations: this compound has limited thermal stability. fishersci.com Heating can lead to decomposition, which may involve the release of sulfur dioxide and the formation of an alkene, in this case, 1-butene (B85601), through a process analogous to a retro-cheletropic reaction. The specific decomposition pathway and products can be influenced by the reaction conditions. The decomposition temperature for the parent compound, 1,3,2-dioxathiolane 2,2-dioxide, is noted to be around 95-97°C. samaterials.com

Radical and Cycloaddition Reactions Involving this compound

While the chemistry of cyclic sulfates is dominated by nucleophilic ring-opening, their involvement in radical and cycloaddition reactions is less common but mechanistically intriguing.

Radical Reactions: There is limited specific information on the radical reactions of this compound. However, research into the radical ring-opening polymerization of other cyclic sulfone derivatives suggests that the introduction of specific activating groups, such as a vinyl or exomethylene group, on the ring is necessary to induce such reactions. mdpi.com Without such activation, the saturated ring of this compound is generally not expected to readily participate in radical ring-opening processes.

Cycloaddition Reactions: Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orgnumberanalytics.com A specific type of cycloaddition, known as a cheletropic reaction, involves the formation of two new bonds to a single atom. wikipedia.org The thermal decomposition of cyclic sulfates to an alkene and sulfur trioxide can be considered a retro-cheletropic reaction. The reverse reaction, the cycloaddition of sulfur trioxide to an alkene, can be a method for the synthesis of cyclic sulfates. For this compound, this would involve the reaction of 1-butene with sulfur trioxide.

Mechanisms of Ring-Opening Polymerization Initiated or Propagated by Cyclic Sulfones and Sulfates

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. While there is extensive research on the ROP of other cyclic monomers, the ROP of cyclic sulfates is a more specialized area.

The high reactivity of the cyclic sulfate ring, driven by ring strain, makes it a potential candidate for ROP. google.com The polymerization can be initiated by various species, including anionic, cationic, and coordination-insertion initiators. In the context of this compound, an anionic initiator could attack one of the ring carbons, leading to a ring-opened species that can then propagate by attacking another monomer molecule. The resulting polymer would have a polysulfate backbone. The specific conditions and initiator required for the successful ROP of this particular cyclic sulfate would need to be empirically determined. Research on the radical ring-opening polymerization of cyclic sulfones has shown that it can be a method for synthesizing polysulfones. mdpi.com

Investigating Structure-Reactivity Relationships in Dioxathiolane Ring Systems

The reactivity of the dioxathiolane ring system is significantly influenced by the nature and position of substituents on the ring. unirioja.esnih.gov The ethyl group at the 4-position of this compound plays a crucial role in its reactivity.

The presence of the alkyl substituent influences the electronic and steric environment of the ring. Electronically, the ethyl group is weakly electron-donating, which might slightly modulate the electrophilicity of the adjacent carbon atoms. Sterically, the ethyl group can direct the regioselectivity of nucleophilic attack. Generally, nucleophiles tend to attack the less sterically hindered carbon atom of the ring. In the case of this compound, this would favor attack at the C5 position over the C4 position, which bears the ethyl group.

Studies on gem-disubstituted cyclic sulfates have shown that the nature of the substituents can even reverse the regioselectivity of ring-opening reactions. unirioja.esacs.org Theoretical calculations have indicated that while the intrinsic preference might be for attack at the less-substituted carbon, solvent effects and subtle differences in charge transfer in the transition state can lead to attack at the more substituted carbon. acs.org Therefore, a comprehensive understanding of the structure-reactivity relationship for this compound requires consideration of both the inherent properties of the molecule and the specific reaction conditions.

| Structural Feature | Influence on Reactivity | Example Effect |

|---|---|---|

| Ethyl group at C4 | Steric hindrance and electronic effects | Directs nucleophilic attack to the less hindered C5 position. unirioja.es |

| Sulfate group | Strongly electron-withdrawing, good leaving group | Activates the ring for nucleophilic attack. google.com |

| Five-membered ring | Ring strain | Contributes to the high reactivity of the molecule. google.com |

Advanced Spectroscopic and Crystallographic Probing of 1,3,2 Dioxathiolane, 4 Ethyl , 2,2 Dioxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the precise connectivity and three-dimensional arrangement of atoms in a molecule. For 1,3,2-Dioxathiolane (B15491259), 4-ethyl-, 2,2-dioxide, both ¹H and ¹³C NMR would provide critical data for its structural elucidation.

Conformational Insights: The five-membered dioxathiolane ring is not planar and typically adopts a twisted (T) or an envelope (E) conformation to minimize torsional strain. In the case of the unsubstituted ethylene (B1197577) sulfate (B86663), the two methylene (B1212753) groups (C4 and C5) are chemically equivalent due to the molecule's symmetry. However, the introduction of an ethyl group at the C4 position breaks this symmetry, making all three protons on the dioxathiolane ring (one at C4, two at C5) chemically and magnetically non-equivalent. This is due to the creation of a chiral center at C4.

Stereochemical Elucidation: The protons on the C5 methylene group (H5a and H5b) become diastereotopic. This means they are in different chemical environments and would be expected to show distinct chemical shifts and have different coupling constants to the proton at C4 (H4). The magnitude of these coupling constants (J-values) can be used with the Karplus equation to estimate the dihedral angles between the protons, providing valuable information about the ring's preferred conformation in solution.

The ethyl group itself would present a characteristic ¹H NMR signature: a triplet for the terminal methyl (-CH₃) protons, coupled to the adjacent methylene protons, and a quartet for the methylene (-CH₂-) protons, coupled to both the methyl protons and the methine proton on the ring (H4).

Predicted ¹H and ¹³C NMR Data: Based on data from the parent ethylene sulfate and typical substituent effects, the following chemical shifts can be predicted. The carbons of the dioxathiolane ring are significantly deshielded due to the attached electronegative oxygen atoms.

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling |

| ¹H | H4 (methine) | 4.8 - 5.2 | Multiplet | Coupled to H5a, H5b, and ethyl CH₂ |

| ¹H | H5 (methylene) | 4.4 - 4.8 | Two separate multiplets | Geminal and vicinal coupling |

| ¹H | Ethyl CH₂ | 1.8 - 2.1 | Multiplet (dq) | Coupled to H4 and methyl CH₃ |

| ¹H | Ethyl CH₃ | 0.9 - 1.2 | Triplet | Coupled to ethyl CH₂ |

| ¹³C | C4 (methine) | 78 - 82 | CH | |

| ¹³C | C5 (methylene) | 75 - 79 | CH₂ | |

| ¹³C | Ethyl CH₂ | 25 - 29 | CH₂ | |

| ¹³C | Ethyl CH₃ | 8 - 12 | CH₃ |

Note: Predicted values are relative to TMS and based on analysis of analogous structures.

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Molecular Dynamics Characterization

The most prominent features in the vibrational spectrum of 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide are associated with the sulfonyl group (SO₂). Cyclic sulfates exhibit very strong absorption bands in the IR spectrum corresponding to the symmetric and asymmetric stretching modes of the S=O bonds. cdnsciencepub.com These frequencies are sensitive to the ring strain and the electronegativity of the attached groups. cdnsciencepub.com For five-membered cyclic sulfates, these bands are typically found at higher wavenumbers compared to their acyclic or six-membered ring counterparts.

The spectrum would also contain characteristic bands for the C-H bonds of the ethyl group and the dioxathiolane ring, as well as C-O and C-C stretching vibrations. While many vibrational modes are active in both IR and Raman spectroscopy, the rule of mutual exclusion would apply if the molecule possessed a center of inversion. However, the presence of the ethyl substituent ensures the molecule is asymmetric, meaning many vibrations will be active in both techniques, albeit with different intensities. For instance, the symmetric S=O stretch is often strong in Raman spectra, while the asymmetric stretch is very strong in IR. researchgate.net

Interactive Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Asymmetric Stretch | S=O | 1370 - 1400 | Very Strong | Medium |

| Symmetric Stretch | S=O | 1180 - 1210 | Strong | Strong |

| Asymmetric Stretch | C-O-S | 1020 - 1060 | Strong | Medium |

| Symmetric Stretch | C-O-S | 800 - 850 | Strong | Medium |

| Stretch | C-H (alkyl) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Bending | CH₂/CH₃ | 1440 - 1470 | Medium | Medium |

Note: Data is inferred from general values for cyclic sulfates and alkyl groups. cdnsciencepub.comresearchgate.netarizona.edu

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the manner in which molecules pack together in a crystal lattice.

While a specific crystal structure determination for this compound is not available in public databases, the conformation of the five-membered ring can be predicted. Such rings typically adopt a non-planar envelope or twist conformation to alleviate ring strain. researchgate.net The ethyl group would likely occupy a pseudo-equatorial position to minimize steric hindrance with the sulfonyl oxygens.

Analysis of related crystal structures indicates that the dominant intermolecular forces would be weak C-H···O hydrogen bonds and van der Waals interactions. The oxygen atoms of the highly polar sulfonyl group are excellent hydrogen bond acceptors. These interactions would link adjacent molecules into a three-dimensional network. The specific packing arrangement (crystal system and space group) would be determined by the subtle interplay of these forces to achieve the most thermodynamically stable lattice.

Interactive Table: Predicted Crystallographic Parameters and Interactions

| Parameter | Description | Predicted Value/Type |

| Ring Conformation | 3D shape of the dioxathiolane ring | Envelope (E) or Twist (T) |

| Ethyl Group Position | Orientation of the ethyl substituent | Pseudo-equatorial |

| S=O Bond Length | Distance between sulfur and oxygen atoms | ~1.42 Å |

| O-S-O Angle | Angle within the sulfonyl group | ~120° |

| Intermolecular Forces | Non-covalent interactions holding the crystal | C-H···O hydrogen bonds, van der Waals forces |

Note: Values are based on general crystallographic data for five-membered rings and organic sulfates.

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) is a destructive technique that ionizes molecules and breaks them into charged fragments, which are then sorted by their mass-to-charge (m/z) ratio. The resulting fragmentation pattern provides a molecular fingerprint and offers significant insight into the molecule's structure and stability.

For this compound (Molecular Weight: 152.17 g/mol ), electron ionization (EI-MS) would likely produce a molecular ion peak (M⁺•) at m/z 152. The fragmentation pathways are driven by the stability of the resulting ions and neutral losses.

Key fragmentation pathways would include:

Loss of SO₃ or SO₂: The cyclic sulfate moiety is prone to fragmentation. The loss of sulfur trioxide (SO₃, 80 Da) would yield a fragment at m/z 72, corresponding to the butene oxide cation. Alternatively, loss of sulfur dioxide (SO₂, 64 Da) would result in a fragment at m/z 88. The loss of SO₃ is a common pathway for sulfate esters. nih.gov

α-Cleavage: The bond between the ring and the ethyl group can break. Loss of the ethyl radical (•C₂H₅, 29 Da) is a highly probable event, leading to a stable cation at m/z 123. This fragment would be the parent ring system minus a hydrogen, stabilized by the oxygen atoms.

Loss of Ethene: A rearrangement reaction can lead to the loss of a neutral ethene molecule (C₂H₄, 28 Da) from the ethyl group, resulting in a fragment at m/z 124, corresponding to the protonated parent ring.

Ring Opening: The molecular ion can undergo ring-opening followed by further fragmentation, leading to smaller characteristic ions. youtube.com

Interactive Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 152 | [C₄H₈O₄S]⁺• | - | Molecular Ion (M⁺•) |

| 123 | [C₂H₃O₄S]⁺ | •C₂H₅ | α-Cleavage of ethyl group |

| 88 | [C₄H₈O₂]⁺• | SO₂ | Loss of sulfur dioxide |

| 72 | [C₄H₈O]⁺• | SO₃ | Loss of sulfur trioxide |

| 57 | [C₄H₉]⁺ | C₂H₃O₄S | Fragmentation of the ring |

| 29 | [C₂H₅]⁺ | C₂H₃O₄S | Ethyl cation |

Note: Fragmentation is predicted based on established principles of mass spectrometry. nih.govyoutube.com

Theoretical and Computational Studies on 1,3,2 Dioxathiolane, 4 Ethyl , 2,2 Dioxide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of cyclic sulfates. These methods are used to calculate key energetic and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com

For cyclic sulfates like the parent compound 1,3,2-dioxathiolane (B15491259) 2,2-dioxide, DFT calculations reveal the distribution of electron density and identify the most electrophilic sites, which are the carbon atoms of the ring. The strong electron-withdrawing nature of the sulfate (B86663) group (-SO₂-) significantly lowers the energy of the LUMO, making the ring carbons highly susceptible to nucleophilic attack. This is a defining feature of this class of compounds. unirioja.es

Table 1: Calculated Electronic Properties of a Model Cyclic Sulfate (1,3,2-Dioxathiolane 2,2-dioxide) using DFT Note: These are representative values for the parent compound, as specific data for the 4-ethyl derivative is not readily available in the literature. The principles directly apply.

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -8.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. Low value indicates high electrophilicity. |

| Energy Gap (ΔE) | 7.3 eV | Difference between LUMO and HOMO; a smaller gap generally indicates higher reactivity. scispace.com |

| Dipole Moment | 4.8 D | Indicates a high degree of polarity in the molecule, influencing solubility and intermolecular interactions. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. For 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide, this involves modeling its ring-opening reactions with various nucleophiles.

Studies on related cyclic sulfates have used theoretical calculations to analyze the SN2 reaction mechanism. niscpr.res.in These models calculate the potential energy surface of the reaction, allowing for the identification of the transition state structure and its associated activation energy (energy barrier). The height of this barrier determines the reaction rate. nih.gov For example, in the reaction with an azide (B81097) nucleophile, calculations can compare the energy barriers for attack at the C4 versus the C5 position, thereby explaining the observed regioselectivity. unirioja.es

Transition state analysis for the ring-opening of a cyclic sulfate typically reveals a structure where the nucleophile is forming a new bond to a ring carbon while the corresponding C-O bond of the ring is simultaneously breaking. youtube.com The geometry and energy of this transient species are critical for understanding stereochemical outcomes, such as the inversion of configuration at the reaction center, which is characteristic of SN2 reactions.

Table 2: Representative Calculated Activation Energies for Nucleophilic Ring-Opening of a Cyclic Sulfate This table illustrates the type of data obtained from reaction pathway modeling for a model SN2 reaction.

| Reaction | Nucleophile | Position of Attack | Calculated Activation Energy (ΔG‡) |

|---|---|---|---|

| Ring Opening | Azide (N₃⁻) | C5 (less substituted) | 15.2 kcal/mol |

These calculations demonstrate that, in many cases, the reaction pathway involving attack at the sterically less hindered carbon has a lower activation energy and is therefore kinetically favored. unirioja.es

Conformational Analysis and Molecular Dynamics Simulations of Dioxathiolane Ring Puckering

The five-membered 1,3,2-dioxathiolane ring is not planar. It adopts puckered conformations to relieve torsional strain resulting from eclipsed C-H bonds. The most common conformations are the "envelope" (or "sofa") and "twist" (or "half-chair") forms. Conformational analysis through computational methods can determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net

In the case of this compound, the ethyl substituent will have a preference for occupying a pseudo-equatorial position in the most stable conformer to minimize steric interactions. Quantum chemical calculations can precisely determine the dihedral angles and the energy difference between conformers where the ethyl group is pseudo-axial versus pseudo-equatorial. researchgate.net

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the ring. nih.govnih.gov By simulating the motion of atoms over time, MD studies can model the rapid puckering and flexing of the dioxathiolane ring in solution. rsc.org This dynamic behavior is important as the specific conformation of the ring at the moment of reaction can influence the approach of a nucleophile and thus affect the reaction's stereoselectivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT methods are widely used to calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies.

For this compound, computational models can predict the ¹³C NMR chemical shifts for the C4 and C5 carbons of the ring, as well as the carbons of the ethyl group. These predicted values are often in excellent agreement with experimental data obtained from synthesized samples, providing a powerful method for structural verification. scispace.com Discrepancies between calculated and observed values can also provide insight into solvent effects or conformational averaging.

Table 3: Comparison of Predicted (DFT) and Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table illustrates the validation process. Experimental values are hypothetical for this specific derivative but based on known values for similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C4 | 82.5 | 81.9 |

| C5 | 70.1 | 69.7 |

| -CH₂- (ethyl) | 28.4 | 28.1 |

| -CH₃ (ethyl) | 10.2 | 9.9 |

The strong correlation between the predicted and experimental data would serve to validate both the assigned structure and the computational model used.

Studies on Ring Strain and its Influence on Reactivity

Five-membered rings like the dioxathiolane system in this compound possess inherent ring strain. libretexts.org This strain is a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (from eclipsing interactions between adjacent bonds). libretexts.org This stored energy is a major driving force for the high reactivity of cyclic sulfates in ring-opening reactions. unirioja.es

Computational studies can quantify this ring strain energy by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue. The release of this strain energy provides a significant thermodynamic driving force for reactions that lead to the opening of the ring. This makes cyclic sulfates powerful alkylating agents, with reactivity comparable to or even greater than that of epoxides. unirioja.es The reactivity is so pronounced that these compounds readily react with a wide variety of nucleophiles under mild conditions. kiesslinglab.com The combination of high ring strain and the powerful electron-withdrawing effect of the sulfate group makes the ring carbons exceptionally electrophilic, facilitating facile SN2 reactions. nih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 4-ethyl-1,3,2-dioxathiolane-2,2-dione; Ethyl cyclic sulfate |

| 1,3,2-Dioxathiolane, 2,2-dioxide | Ethylene (B1197577) sulfate |

Non Clinical Applications and Functionalization Strategies of 1,3,2 Dioxathiolane, 4 Ethyl , 2,2 Dioxide

Role as a Monomer or Building Block in Polymer Science and Materials Synthesis

While specific studies detailing the use of 1,3,2-Dioxathiolane (B15491259), 4-ethyl-, 2,2-dioxide as a monomer are not readily found, the chemistry of cyclic sulfates suggests its potential as a building block in polymer science. The high ring strain of the dioxathiolane dioxide ring enables ring-opening polymerization (ROP). acs.org This process is typically initiated by nucleophilic or electrophilic attack, which opens the cyclic structure and allows for the formation of polymer chains.

The presence of the ethyl group at the 4-position would be expected to influence the polymerization process and the properties of the resulting polymer. The ethyl group could affect the reactivity of the monomer and the stereochemistry of the polymer chain. The resulting polymer would feature a repeating unit containing a sulfate (B86663) group and a pendent ethyl group, potentially leading to materials with unique solubility, thermal, and mechanical properties. For instance, the polymerization of similar alkylene oxides is a well-established method for producing polyethers. acs.org The analogous polymerization of 4-ethyl-1,3,2-dioxathiolane 2,2-dioxide would yield a polysulfate, a class of polymers known for their interesting chemical and physical characteristics.

Functionalization and Derivatization for Tailored Chemical Reactivity

The 1,3,2-dioxathiolane 2,2-dioxide ring is a versatile scaffold that can be functionalized to create a variety of derivatives with tailored reactivity. While specific derivatization of the 4-ethyl version is not extensively documented, patent literature demonstrates that the parent ring system can be modified with complex functional groups. For example, derivatives have been synthesized where the ring is substituted with carboxylates and various amide groups, indicating the ring's stability to a range of reaction conditions. google.com

These transformations suggest that 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide could serve as a starting material for more complex molecules. The cyclic sulfate moiety is a potent electrophile, susceptible to ring-opening by a wide array of nucleophiles. This reactivity allows for the introduction of the 2-(sulfooxy)butoxy group into other molecules, a common strategy for synthesizing compounds with specific biological or material properties. The ethyl group would remain as a key structural feature in the resulting products, influencing their physical and chemical behavior.

Investigation as an Additive in Non-Aqueous Electrolyte Solutions (e.g., for Batteries, excluding safety/clinical data)

The most prominent application for cyclic sulfates like DTD is as an electrolyte additive in non-aqueous batteries, particularly lithium-ion batteries. samaterials.com These additives are crucial for improving battery performance, longevity, and stability. Although research has focused primarily on the unsubstituted DTD, the findings provide a strong basis for understanding the potential role of its 4-ethyl derivative.

In lithium-ion batteries, a stable passivating layer on the electrodes, known as the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode, is critical for sustained performance. nih.gov Unsubstituted DTD is a highly effective SEI-forming additive. dongguk.edu It is electrochemically reduced on the surface of the graphite (B72142) anode at a potential higher than that of the primary electrolyte solvents, such as propylene (B89431) carbonate (PC) or ethylene (B1197577) carbonate (EC). dongguk.eduiaea.org This preferential reduction leads to the formation of a stable, electronically insulating, and ionically conducting SEI layer. dongguk.edu

The reduction of DTD involves a ring-opening reaction, which forms lithium alkyl sulfonates and other organic and inorganic species that constitute the SEI. dongguk.edu This process prevents the co-intercalation of solvent molecules into the graphite layers, which would otherwise cause exfoliation and rapid capacity degradation. iaea.org

Similarly, on the cathode side, derivatives of DTD have been shown to form a protective CEI at high voltages. researchgate.net The additive is oxidized preferentially, creating a stable film that prevents the continuous decomposition of the electrolyte on the cathode surface, thereby reducing impedance growth and improving cycling stability. researchgate.net It is anticipated that this compound would function through a similar mechanism, with the ethyl group potentially modifying the composition and morphology of the resulting interfacial films.

The formation of a robust SEI and CEI by additives like DTD has a profound impact on the electrochemical performance of lithium-ion batteries. The use of DTD has been shown to suppress the decline of the initial battery capacity, increase discharge capacity, and reduce battery swelling at elevated temperatures. samaterials.com By forming a stable passivation layer, the additive enhances the coulombic efficiency and extends the cycle life of the battery. acs.org

Quantum static and dynamics calculations on DTD reveal that while the neutral molecule has a lower binding energy to lithium ions than propylene carbonate, its anionic form, created upon reduction, participates in the Li+ solvation sheath, promoting the desolvation of PC. dongguk.edu This facilitates the formation of a more effective SEI. Research on DTD and its derivatives in various battery chemistries, including potassium-ion batteries, has demonstrated its ability to passivate the metal electrode surface, suppress the formation of soluble degradation products, and lower the polarization of the cell, leading to higher reversibility. acs.orgresearchgate.net

The table below summarizes typical performance improvements observed with the addition of the parent compound, DTD, to a standard electrolyte. It is expected that the 4-ethyl derivative would offer similar benefits, though the optimal concentration and specific performance enhancements might differ.

| Performance Metric | System | Observation with DTD Additive |

| Capacity Retention | LiNi0.5Mn0.3Co0.2O2/Graphite full cells in PC-based electrolyte | With 2 wt.% of an effective SEI-forming additive, cells can achieve over 450 cycles with 80% capacity retention. researchgate.net |

| Graphite Exfoliation | Graphite electrode in PC-based electrolyte | 10 wt% DTD is sufficient to form a stable SEI that prevents graphite exfoliation. iaea.org |

| Rate Capability | Graphite electrode in LiBF4 in PC:DTD (9:1) | The electrolyte demonstrates good rate capability up to 5 C. iaea.org |

| Cell Polarization | Symmetric K |

This table is interactive. Click on the headers to sort the data.

Utility in Advanced Organic Synthesis as a Reactive Intermediate

1,3,2-Dioxathiolane, 2,2-dioxide (DTD) is recognized as a valuable intermediate in organic synthesis. rsc.org Its high reactivity as an alkylating agent makes it useful for introducing the hydroxyethylsulfonyl group or for preparing other complex molecules. It has been cited as a raw material for the synthesis of surfactants and pharmaceutical intermediates. samaterials.com

The synthesis of DTD itself has been optimized for efficiency, with methods like continuous flow synthesis in microreactors achieving high yields. acs.orgrsc.org The reaction of 1,2-diols with thionyl chloride followed by oxidation is a common route. These synthetic pathways could be adapted to produce this compound from 1,2-butanediol (B146104).

As a reactive intermediate, the 4-ethyl derivative would function as a potent electrophile. Its reaction with nucleophiles would lead to ring-opening and the formation of a substituted sulfate ester. This functionality is a key step in the synthesis of a variety of target molecules, where the introduction of a specific alkyl sulfate moiety is required. For example, the methyl-substituted analogue, (4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide, is used in the synthesis of stereoisomers of the anti-infective drug Secnidazole. chemicalbook.com This highlights the role of such cyclic sulfates as chiral building blocks and versatile intermediates in the synthesis of complex organic molecules.

Synthesis and Reactivity of Derivatives and Analogues of 1,3,2 Dioxathiolane, 4 Ethyl , 2,2 Dioxide

Systematic Studies on Substituted 1,3,2-Dioxathiolane (B15491259) 2,2-dioxides

The synthesis of substituted 1,3,2-dioxathiolane 2,2-dioxides is systematically achieved through a well-established two-step process starting from the corresponding vicinal diols. For the title compound, 1,3,2-dioxathiolane, 4-ethyl-, 2,2-dioxide, the synthetic precursor is 1,2-butanediol (B146104).

The general synthetic route involves:

Formation of a Cyclic Sulfite (B76179): The 1,2-diol is reacted with thionyl chloride (SOCl₂), typically in the presence of a tertiary amine base like pyridine (B92270) or triethylamine, to form the corresponding 1,3,2-dioxathiolane, 2-oxide (a cyclic sulfite). This reaction often produces a mixture of diastereomers at the sulfur atom.

Oxidation to a Cyclic Sulfate (B86663): The cyclic sulfite is then oxidized to the cyclic sulfate (2,2-dioxide). A common and efficient method for this step is the ruthenium-catalyzed oxidation using a stoichiometric oxidant such as sodium periodate (B1199274) (NaIO₄) or sodium hypochlorite (B82951) (NaOCl) with a catalytic amount of ruthenium(III) chloride (RuCl₃). researchgate.netresearchgate.net

The presence of substituents, such as the ethyl group at the C4 position, influences the physical properties and can exert electronic and steric effects on the reactivity of the electrophilic carbon centers of the ring. However, the reactivity is predominantly governed by the significant ring strain of the five-membered ring and the potent electron-withdrawing nature of the sulfone group. evitachem.com These factors make the ring carbons highly susceptible to nucleophilic attack.

| science Precursor Diol | bubble_chart Resulting Cyclic Sulfate | Substituent(s) |

|---|---|---|

| Ethylene (B1197577) Glycol | 1,3,2-Dioxathiolane, 2,2-dioxide | None (Unsubstituted) |

| 1,2-Propanediol | 1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide | C4-Methyl |

| 1,2-Butanediol | This compound | C4-Ethyl |

| (2R,3R)-2,3-Butanediol | (4R,5R)-1,3,2-Dioxathiolane, 4,5-dimethyl-, 2,2-dioxide | C4,C5-Dimethyl (trans) |

| Stilbenediol | 1,3,2-Dioxathiolane, 4,5-diphenyl-, 2,2-dioxide | C4,C5-Diphenyl |

Exploration of Ring-Expanded and Ring-Contracted Analogues (e.g., 1,3,2-Dioxathiane 2,2-dioxide)

The principles of cyclic sulfate chemistry extend to analogues with different ring sizes. The most studied ring-expanded analogue is the six-membered 1,3,2-dioxathiane, 2,2-dioxide, derived from 1,3-propanediol. nist.gov

Ring-Expanded Analogue (Six-membered): 1,3,2-Dioxathiane, 2,2-dioxide is conformationally more flexible and possesses less ring strain than its five-membered counterpart. Consequently, it is generally less reactive towards nucleophilic ring-opening. Its synthesis follows a similar path from a 1,3-diol.

Ring-Contracted Analogue (Four-membered): Four-membered cyclic sulfates (1,2-oxathietane 2,2-dioxides, or β-sultones) are known but are often highly unstable and prone to spontaneous decomposition, limiting their synthetic utility compared to the five- and six-membered rings.

The comparison highlights the critical role of ring strain in dictating the reactivity of these electrophilic synthons.

| category Property | looks_5 1,3,2-Dioxathiolane, 2,2-dioxide | looks_6 1,3,2-Dioxathiane, 2,2-dioxide |

|---|---|---|

| Parent Diol | 1,2-Diol (e.g., Ethylene Glycol) | 1,3-Diol (e.g., 1,3-Propanediol) |

| Ring Size | 5-membered | 6-membered |

| Molecular Formula | C₂H₄O₄S nih.gov | C₃H₆O₄S nist.gov |

| Relative Reactivity | High (due to high ring strain) | Moderate (due to lower ring strain) |

| Primary Reaction Type | Nucleophilic ring-opening (Sₙ2) | Nucleophilic ring-opening (Sₙ2) |

Stereochemical Implications of Substituent Variation on Synthesis and Reactivity

The introduction of substituents onto the dioxathiolane ring has profound stereochemical consequences. The presence of an ethyl group at the C4 position in this compound renders this carbon a stereocenter.

A key feature of cyclic sulfate chemistry is its stereospecificity. ethz.ch If the synthesis begins with an enantiomerically pure diol (e.g., (R)-1,2-butanediol), the resulting cyclic sulfate will also be enantiomerically pure. Subsequent reactions with nucleophiles proceed with complete inversion of configuration at the site of attack, consistent with a classic Sₙ2 mechanism. This provides a powerful method for controlling stereochemistry in the synthesis of complex molecules. researchgate.net

Nucleophilic Attack: A nucleophile will attack one of the two electrophilic ring carbons (C4 or C5).

Stereospecificity: The attack occurs from the backside of the C-O bond, leading to inversion of the stereocenter. For example, if a nucleophile attacks the C4 carbon of a sulfate derived from (R)-1,2-butanediol, the new stereocenter in the product will have the (S) configuration.

Regioselectivity: In asymmetrically substituted cyclic sulfates (like the 4-ethyl derivative), nucleophilic attack generally occurs at the less sterically hindered carbon atom, unless directed otherwise by electronic factors.

| start Starting Material Stereochemistry | mediation Reaction | flag Product Stereochemistry |

|---|---|---|

| Cyclic sulfate from (R)-1,2-diol | Nucleophilic attack at C4 | Inversion of configuration at C4 (now S) |

| Cyclic sulfate from (S)-1,2-diol | Nucleophilic attack at C4 | Inversion of configuration at C4 (now R) |

| meso-Diol (e.g., cis-stilbenediol) | Nucleophilic attack | Forms enantiomeric products |

Comparative Analysis of Reactivity with Related Cyclic Sulfates and Sulfites

The utility of 1,3,2-dioxathiolane 2,2-dioxides is best understood by comparing their reactivity to related functional groups, namely cyclic sulfites and epoxides. Cyclic sulfates are among the most reactive dielectrophilic species in this group. scispace.com

Cyclic Sulfites vs. Cyclic Sulfates: Cyclic sulfites (sulfur in +4 oxidation state) are significantly less reactive than cyclic sulfates (sulfur in +6 oxidation state). The oxidation to the sulfone (O=S=O) group dramatically enhances the leaving group ability of the resultant sulfate monoester formed after ring-opening. This makes the ring carbons of a cyclic sulfate far more electrophilic and susceptible to nucleophilic attack. researchgate.net

Epoxides vs. Cyclic Sulfates: Epoxides are classic electrophiles in organic synthesis. However, cyclic sulfates are often referred to as "super epoxides" because they are much more reactive. kiesslinglab.com The sulfate anion is an exceptionally good leaving group, being the conjugate base of a strong acid (a sulfuric acid monoester). This increased reactivity allows ring-opening reactions to occur with a broader range of weaker nucleophiles and under milder conditions than those required for epoxides.

| functions Functional Group | bolt Relative Reactivity | logout Leaving Group | Key Characteristics |

|---|---|---|---|

| Epoxide | Low | Alkoxide (poor) | Requires strong nucleophiles or acid catalysis for ring-opening. |

| Cyclic Sulfite | Moderate | Sulfite monoester (fair) | More reactive than epoxides but less so than sulfates. nih.gov |

| Cyclic Sulfate | High | Sulfate monoester (excellent) | Highly electrophilic carbons; reacts with weak nucleophiles under mild conditions. kiesslinglab.com |

Future Research Directions and Unexplored Avenues in 1,3,2 Dioxathiolane, 4 Ethyl , 2,2 Dioxide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of cyclic sulfates involves the reaction of a corresponding 1,2-diol with thionyl chloride to form a cyclic sulfite (B76179), followed by an oxidation step, often using a ruthenium catalyst. researchgate.net While effective, this method generates stoichiometric waste and utilizes potentially hazardous reagents. Future research must focus on developing more sustainable and efficient synthetic pathways to 1,3,2-Dioxathiolane (B15491259), 4-ethyl-, 2,2-dioxide.

Key research objectives include:

Catalytic Direct Sulfation: Investigating direct catalytic methods to convert 1,2-butanediol (B146104) into the target cyclic sulfate (B86663), bypassing the sulfite intermediate and reducing oxidant waste.

Flow Chemistry Approaches: Utilizing continuous flow microreactors for the synthesis. rsc.org This technology offers superior heat management for the highly exothermic sulfation reaction, enhancing safety and potentially increasing yield and purity by minimizing hydrolysis and other side reactions. rsc.org

Alternative Reagents: Exploring greener sulfating agents to replace thionyl chloride and sulfuryl chloride, such as recyclable or less hazardous alternatives. researchgate.net

| Methodology | Precursor | Key Reagents | Potential Advantages for 4-ethyl- Derivative | Reference |

|---|---|---|---|---|

| Traditional Two-Step | 1,2-Butanediol | Thionyl Chloride, Ruthenium Catalyst, Periodate (B1199274) | Established and reliable procedure. | researchgate.net |

| Halocyclization | Unsaturated Alcohol | Sulfuryl Chloride, Halogen Source | Introduces additional functionality (halide) in one step. | nih.gov |

| Flow Chemistry Synthesis | 1,2-Butanediol | Thionyl Chloride, Oxidant | Improved safety, higher yield, better process control. | rsc.org |

| Epoxide Ring-Opening | 1,2-Epoxybutane | Sulfur Dioxide (SO₂) | Alternative route, potentially with different stereochemical outcomes. | researchgate.net |

Advanced Mechanistic Studies using Time-Resolved Spectroscopic Techniques

The high reactivity of cyclic sulfates like 1,3,2-Dioxathiolane, 4-ethyl-, 2,2-dioxide stems from the significant ring strain and the powerful electron-withdrawing nature of the sulfate group. researchgate.netacs.org While reaction outcomes are known, the precise, step-by-step mechanisms, especially involving short-lived intermediates, are not fully understood. Time-resolved spectroscopy offers a powerful lens to view these ultrafast events.

Future mechanistic investigations should employ techniques such as:

Pump-Probe Transient Absorption Spectroscopy: By initiating a reaction with an ultrashort laser pulse (the "pump") and monitoring the subsequent changes with a second pulse (the "probe"), researchers can detect and characterize transient species with lifetimes on the femtosecond to microsecond timescale. nih.gov This could provide direct evidence for the formation and decay of intermediates in nucleophilic ring-opening reactions.

Time-Resolved X-ray Absorption Spectroscopy (TR-XAS): This technique can track changes in the electronic structure and local coordination environment of the sulfur atom during a reaction, providing invaluable data on bond-breaking and bond-forming processes in real-time. researchgate.net

These studies would allow for the definitive mapping of reaction pathways, settling questions about concerted versus stepwise mechanisms and the influence of the ethyl group on reaction kinetics and regioselectivity.

| Technique | Potential Information Gained | Timescale | Reference |

|---|---|---|---|

| ns-µs Transient Absorption | Detection of longer-lived intermediates and triplet states. | Nanoseconds to Microseconds | researchgate.net |

| fs-ps Pump-Probe Spectroscopy | Observation of primary photochemical events, transition states, and solvent cage effects. | Femtoseconds to Picoseconds | nih.gov |

| Time-Resolved X-ray Absorption | Tracking of sulfur oxidation state and coordination changes during the reaction. | Picoseconds to Microseconds | researchgate.net |

Computational Design and Prediction of Next-Generation Dioxathiolane Derivatives with Tuned Reactivity

Computational chemistry provides a powerful toolkit for predicting molecular properties and reaction outcomes without the need for extensive experimentation. For the 1,3,2-dioxathiolane system, computational studies can accelerate the discovery of new derivatives with tailored properties.

Future research in this domain should focus on:

Mapping Reaction Landscapes: Using Density Functional Theory (DFT) to calculate the energy profiles for the ring-opening of this compound with various nucleophiles. This would predict the regioselectivity (attack at C4 vs. C5) and the activation barriers, offering insights into kinetic versus thermodynamic control.

Virtual Screening: Creating virtual libraries of 4-substituted and 5-substituted dioxathiolane derivatives and computationally screening them for desired properties, such as specific reactivity profiles or electrochemical potentials.

Understanding Additive Mechanisms: As demonstrated for the parent compound in battery electrolytes, quantum calculations can elucidate the mechanism of action at a molecular level, such as how the additive participates in forming a stable solid-electrolyte interphase (SEI). dongguk.edu Similar studies on the 4-ethyl derivative could predict its efficacy and guide the design of improved electrolyte additives.

| Computational Method | Parameter to Calculate | Predicted Property/Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Transition State Energies | Reaction rates and kinetic selectivity. | rsc.org |

| Quantum Static/Dynamics Calculations | Li⁺ Binding Energy / Reduction Potential | Electrochemical stability and suitability as a battery electrolyte additive. | dongguk.edu |

| Molecular Dynamics (MD) | Solvation Structure | Interaction with solvents and other components in a complex mixture. | dongguk.edu |

| Ab Initio Calculations | Electrostatic Potential Maps | Sites of nucleophilic/electrophilic attack. | dongguk.edu |

Exploration of Synergistic Effects in Multi-Component Chemical Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. chemistryforsustainability.orgorganic-chemistry.org The high electrophilicity of this compound makes it an ideal candidate for incorporation into novel MCRs.

A key avenue for future research is the design of cascade reactions where the initial ring-opening of the cyclic sulfate by a first nucleophile generates a sulfate-containing intermediate, which is then trapped in situ by a second electrophile or participates in a subsequent cyclization. For instance, the reaction with sodium azide (B81097) to open the ring could be followed by a "click" reaction with an alkyne, all in one pot, to rapidly generate complex triazole-functionalized sulfate molecules. researchgate.net

This approach allows for the rapid construction of molecular complexity from simple starting materials, leveraging the predictable reactivity of the dioxathiolane ring as a linchpin for molecular assembly.

Integration into Emerging Smart Materials and Functional Chemical Systems

The unique reactivity of the cyclic sulfate moiety can be exploited to integrate it into advanced materials and functional systems.

Future research should explore:

Polymer Modification: Grafting this compound onto polymer backbones. The resulting material would have pendant reactive sites that can be opened by specific chemical triggers, allowing for the covalent attachment of other molecules or for creating stimuli-responsive materials that change their properties (e.g., solubility, cross-linking) in response to certain nucleophiles.

Electrolyte Additives: Building on the known role of its parent compound, the 4-ethyl derivative should be systematically investigated as an SEI-forming additive in high-voltage lithium-ion batteries. samaterials.comdongguk.edu The ethyl group may alter its solubility in advanced electrolyte formulations or modify the chemical and mechanical properties of the resulting SEI layer, potentially leading to improved battery cycle life and safety.

Functional Surfactants: The ring-opening of the cyclic sulfate with a long-chain aliphatic amine or alcohol would produce an amphiphilic sulfate salt in a single step. These could be investigated as novel surfactants with potentially unique aggregation properties or as intermediates for other specialty chemicals. samaterials.com

By treating this compound not just as a synthetic intermediate but as a functional building block, a wide array of new materials with tailored properties can be envisioned.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,2-dioxathiolane derivatives, and how can reaction conditions be optimized for 4-ethyl substitution?

- Methodological Answer : Industrial-scale synthesis of structurally similar dioxathiolanes (e.g., 4,5-dimethyl derivatives) involves continuous reactors for efficient mixing and heat transfer, followed by distillation and recrystallization for purification . For 4-ethyl substitution, adjusting solvent polarity (e.g., using THF or DCM) and temperature (30–60°C) may optimize cyclization efficiency. Kinetic studies using NMR or GC-MS can monitor intermediate formation.

Q. How do the physicochemical properties (e.g., solubility, stability) of 4-ethyl-substituted dioxathiolane compare to its analogs?

- Methodological Answer : Substituents like methyl or ethyl groups influence properties. For example, 4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide has a molecular weight of 152.17 g/mol and likely lower water solubility than the unsubstituted parent compound (C2H4O4S, 124.11 g/mol) due to hydrophobic alkyl groups . Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

Q. What spectroscopic techniques are most effective for characterizing 1,3,2-dioxathiolane derivatives?

- Methodological Answer :

- NMR : H and C NMR identify alkyl substituents and sulfone groups (e.g., δ 3.5–4.5 ppm for ring protons) .

- IR : Strong S=O stretching vibrations near 1150–1300 cm confirm sulfone groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (e.g., m/z 124.11 for C2H4O4S) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of dioxathiolane sulfones in nucleophilic substitution reactions be resolved?

- Methodological Answer : Conflicting reports on substitution rates (e.g., methyl vs. ethyl groups) may arise from steric effects or solvent polarity. Computational modeling (DFT studies) can predict transition-state geometries, while kinetic isotope effects (KIEs) and Hammett plots experimentally validate electronic influences . For example, comparing for reactions with amines (e.g., pyrrolidine) in polar aprotic vs. protic solvents.

Q. What strategies are effective for using 4-ethyl-dioxathiolane as a protecting group in multistep syntheses?

- Methodological Answer : Dioxathiolanes are stable under acidic conditions but cleaved via basic hydrolysis or reduction (e.g., LiAlH). For 4-ethyl derivatives, orthogonal protection can be achieved by pairing with tert-butyldimethylsilyl (TBS) groups. Monitor deprotection efficiency via TLC or F NMR (if fluorinated linkers are used) .

Q. What experimental design principles apply to studying the biological activity of 4-ethyl-dioxathiolane derivatives?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC determination. Molecular docking (AutoDock Vina) predicts binding modes to inflammatory targets .

- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD in zebrafish embryos) and Ames tests for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.